Lamivudine Impurity G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

a metabolite of Lamivudine

Mecanismo De Acción

Target of Action

Lamivudine Impurity G, also known as Lamivudine Sulfoxide or Lamivudine S-Oxide, is an impurity of the antiviral drug Lamivudine . The primary targets of Lamivudine are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses, respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .

Biochemical Pathways

Lamivudine undergoes anabolic phosphorylation by intracellular kinases to form its active metabolite, lamivudine 5’-triphosphate . This active metabolite prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The result of Lamivudine’s action is the inhibition of the replication of HIV-1 and HBV . By incorporating into the viral DNA and causing chain termination, it prevents the viruses from multiplying and spreading .

Action Environment

The action of Lamivudine can be influenced by various environmental factors. For instance, the pH level can affect the absorption of the drug . Furthermore, the presence of other drugs can also impact the effectiveness of Lamivudine. For example, trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of Lamivudine .

Análisis Bioquímico

Biochemical Properties

Lamivudine Impurity G plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lamivudine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleoside reverse transcriptase, an enzyme crucial for the replication of viral DNA. This compound, like Lamivudine, inhibits this enzyme, thereby preventing the synthesis of viral DNA and halting the replication of the virus .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the replication of viral DNA within infected cells, leading to a reduction in viral load. This inhibition also affects the expression of genes involved in viral replication and cellular metabolism, thereby altering the overall cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly nucleoside reverse transcriptase. By binding to this enzyme, this compound inhibits its activity, preventing the incorporation of nucleotides into the growing viral DNA chain. This inhibition results in the termination of viral DNA synthesis. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes involved in viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of viral replication and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compound, Lamivudine. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics. This compound may also influence the levels of other metabolites involved in viral replication and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications .

Actividad Biológica

Lamivudine Impurity G, also known as Lamivudine (S)-S-Oxide, is a significant impurity associated with the antiretroviral drug Lamivudine, which is primarily used in the treatment of HIV and hepatitis B. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on drug efficacy and safety. This article explores the biological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

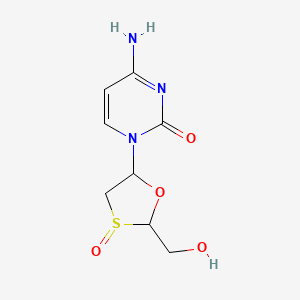

Chemical Profile

- Chemical Name : Lamivudine (S)-S-Oxide

- CAS Number : 160552-55-6

- Molecular Formula : C₈H₁₁N₃O₄S

- Molecular Weight : 245.26 g/mol

| Property | Value |

|---|---|

| CAS No. | 160552-55-6 |

| Molecular Formula | C₈H₁₁N₃O₄S |

| Molecular Weight | 245.26 g/mol |

Lamivudine acts as a nucleoside reverse transcriptase inhibitor (NRTI), which inhibits the replication of HIV and HBV by competing with natural nucleotides. The active metabolite, lamivudine 5'-triphosphate, integrates into viral DNA, terminating chain elongation. Although this compound's specific mechanism is less characterized, it is hypothesized to have similar interactions due to its structural relationship with Lamivudine.

Antiviral Efficacy

Research indicates that this compound retains some level of antiviral activity against HIV and HBV. In vitro studies demonstrate that it can inhibit viral replication, albeit at a reduced potency compared to the parent compound.

- IC50 Values :

- For HIV: Ranges from 0.002 to 1.14 μM for Lamivudine; Impurity G shows higher IC50 values indicating lower potency.

- For HBV: IC50 for Lamivudine is approximately 0.1 μM; similar assays for Impurity G are ongoing.

Resistance Development

Studies have shown that prolonged exposure to Lamivudine can lead to the emergence of resistant viral strains, characterized by specific mutations in the reverse transcriptase enzyme (e.g., rtM204I and rtM204V) . The presence of impurities like this compound may influence the rate at which resistance develops.

Case Studies

-

Clinical Observations :

In a cohort study involving HIV-infected patients, those treated with formulations containing higher levels of impurities exhibited a more rapid development of resistance mutations compared to those receiving purified formulations . -

Pharmacokinetic Studies :

A pharmacokinetic analysis revealed that the half-life of Lamivudine in patients was significantly affected by the presence of impurities, leading to variations in drug efficacy and safety profiles .

Toxicological Considerations

The safety profile of this compound remains under investigation. Preliminary toxicity studies suggest that while it has a lower toxicity profile than some other impurities, it can still contribute to adverse effects such as nausea and fatigue when present in significant amounts .

Aplicaciones Científicas De Investigación

Monitoring Impurities in Drug Formulations

Lamivudine Impurity G is crucial for ensuring the quality and safety of Lamivudine formulations. According to guidelines set by the International Conference on Harmonization (ICH), monitoring impurity levels is essential for regulatory compliance and patient safety. This compound serves as a reference standard for assessing the purity of Lamivudine during the manufacturing process and in quality control laboratories .

Table 1: Impurity Monitoring Standards

| Parameter | Value |

|---|---|

| ICH Guidelines Compliance | Yes |

| Role in Quality Control | Reference Standard |

| Related API | Lamivudine |

Resistance Monitoring in Viral Infections

Lamivudine is widely used in the treatment of chronic hepatitis B virus (HBV) infections. However, resistance to Lamivudine can develop, leading to treatment failure. The detection of lamivudine-resistant HBV mutants is critical for effective patient management. Research has demonstrated that this compound can be utilized in advanced sequencing techniques, such as pyrosequencing, to identify resistance mutations in patients undergoing treatment .

Case Study: Resistance Detection

A study involving 20 clinical serum samples from patients treated with Lamivudine showed that pyrosequencing effectively identified lamivudine-resistant mutations compared to traditional Sanger sequencing. This highlights the potential of using this compound as a tool for monitoring viral resistance and tailoring patient-specific therapies .

Toxicity Studies

This compound plays a role in toxicity assessments related to Lamivudine formulations. It is essential to evaluate the safety profile of drugs, especially concerning hepatotoxicity associated with chronic HBV treatment. Elevated serum ALT levels have been observed during therapy, necessitating thorough investigations into the underlying causes of these elevations .

Table 2: Toxicity Assessment Parameters

| Toxicity Type | Observations |

|---|---|

| Hepatotoxicity | Transient ALT elevations |

| Resistance Effects | Breakthrough flares |

| Withdrawal Effects | Severe symptomatic flares |

Development of Novel Formulations

Recent studies have explored the crystallization processes for Lamivudine and its impurities, including Impurity G. Understanding the solubility profiles and crystallization behavior is vital for developing stable formulations that enhance bioavailability and therapeutic efficacy .

Case Study: Crystallization Process

A case study demonstrated successful development of a crystallization process for Lamivudine using various solvents. The solubility data indicated that optimizing solvent choice could significantly impact formulation stability and drug release profiles .

Propiedades

Número CAS |

160552-55-6 |

|---|---|

Fórmula molecular |

C8H11N3O4S |

Peso molecular |

245.26 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1 |

Clave InChI |

LJMQAXFNQNADRZ-RAPPMSLKSA-N |

SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

SMILES isomérico |

C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N |

SMILES canónico |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Lamivudine (S)-Sulfoxide; 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone; [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide; 1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; |

Origen del producto |

United States |

Q1: What is the significance of synthesizing 2'-fluoro-3'-thiacytidine (F-3TC) isomers using Lamivudine sulfoxide as a starting material?

A1: The research highlights the use of Lamivudine sulfoxide as a starting material for synthesizing (2′S)-F-3TC and (2′R)-F-3TC, novel oxathiolanyl nucleosides with a fluorine atom in the sugar backbone []. This is significant because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.